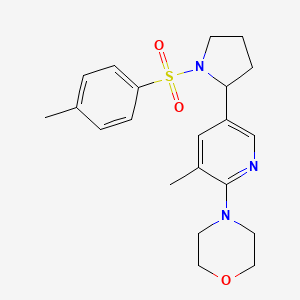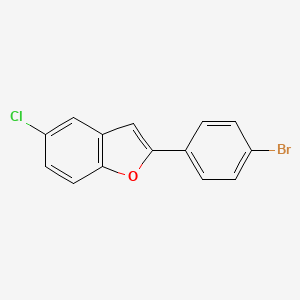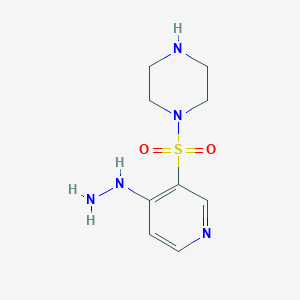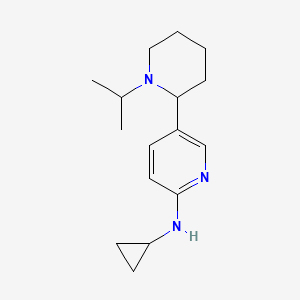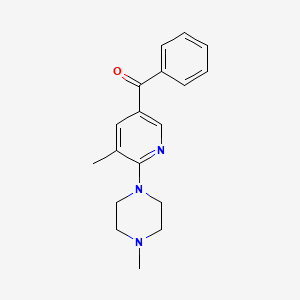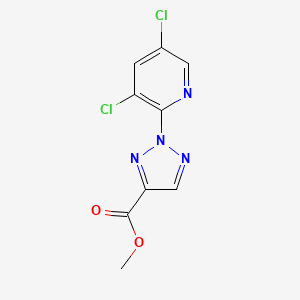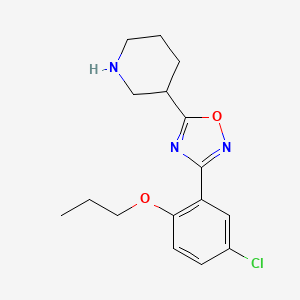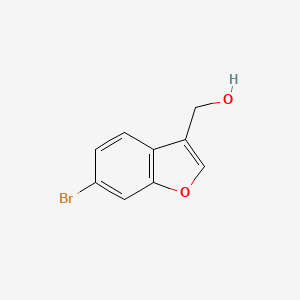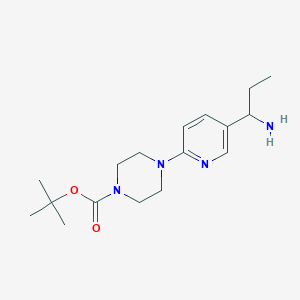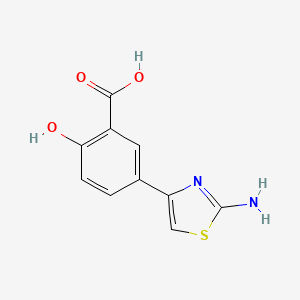
5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C16H18O3 and a molecular weight of 258.31 g/mol . It is a furan derivative with a phenoxy group substituted at the 5-position and a tert-pentyl group attached to the phenoxy ring. This compound is primarily used in research and development within the fields of organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement of raw materials . The process generally includes the preparation of intermediates followed by coupling reactions and purification steps to achieve high purity levels (NLT 98%) for research and development purposes .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenoxy and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde is utilized in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of advanced materials and chemical intermediates
Mécanisme D'action
The mechanism of action of 5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde involves its interaction with molecular targets through various pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity. The phenoxy and furan rings may also participate in π-π interactions and hydrogen bonding, influencing the compound’s overall reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-(Tert-butyl)phenoxy)furan-2-carbaldehyde: Similar structure with a tert-butyl group instead of a tert-pentyl group.
5-(4-(Tert-amyl)phenoxy)furan-2-carbaldehyde: Similar structure with a tert-amyl group.
Uniqueness
5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde is unique due to the presence of the tert-pentyl group, which can influence its steric and electronic properties.
Propriétés
Formule moléculaire |
C16H18O3 |
|---|---|
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
5-[4-(2-methylbutan-2-yl)phenoxy]furan-2-carbaldehyde |
InChI |
InChI=1S/C16H18O3/c1-4-16(2,3)12-5-7-13(8-6-12)18-15-10-9-14(11-17)19-15/h5-11H,4H2,1-3H3 |
Clé InChI |
NMWCPDAXFWAUIV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


